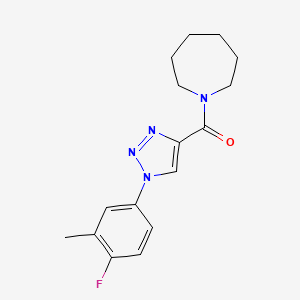

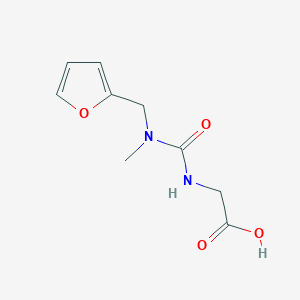

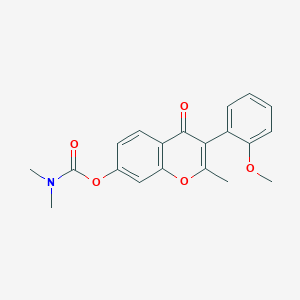

azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone, also known as AZM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZM belongs to the class of triazolyl ketones and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

One study explores the synthesis of azepane derivatives and their potential as PKB inhibitors , focusing on the optimization of azepane derivatives for protein kinase B (PKB-alpha) inhibition. Novel azepane derivatives were prepared and evaluated, leading to the identification of compounds with significant inhibitory activity against PKB-alpha and good plasma stability, marking an important step in the development of potential therapeutic agents (Breitenlechner et al., 2004).

Another aspect of research involves the photochemistry of aryl azides , where studies on the photolyses of aryl azides with electron-withdrawing substituents have led to the formation of azepine derivatives. This research provides insights into the reactivity and potential applications of azepine-based compounds in the synthesis of complex molecular structures (Purvis et al., 1984).

Pharmacological Potential

The evaluation of azepane derivatives as P2X7 antagonists for the potential treatment of mood disorders highlights the pharmacological applications of these compounds. A specific study developed a novel synthesis route for tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, showing significant receptor occupancy and good tolerability in preclinical species, suggesting their potential for clinical trials (Chrovian et al., 2018).

Furthermore, research on aziridine-1,2,3-triazole hybrid derivatives for anticancer activity demonstrates the innovative approach of combining aziridine and triazole moieties to produce compounds with significant anticancer effects. This synthesis and evaluation of novel compounds indicate promising avenues for the development of cancer therapeutics (Dong et al., 2017).

properties

IUPAC Name |

azepan-1-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-12-10-13(6-7-14(12)17)21-11-15(18-19-21)16(22)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXRTBHONOESRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)